molecular formula C17H13BrN2O B12638488 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile CAS No. 922184-55-2

6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B12638488
CAS No.: 922184-55-2
M. Wt: 341.2 g/mol
InChI Key: UHTAOARALONOBP-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a carbonitrile group attached to the indole core.

Preparation Methods

The synthesis of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom into the indole ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Nitrile Formation: Introduction of the carbonitrile group.

The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and methoxylation agents such as sodium methoxide in methanol. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The carbonitrile group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile include other indole derivatives such as:

  • 5-Bromo-2-methoxyphenyl-1H-indole-3-carbonitrile
  • 6-Chloro-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
  • 6-Bromo-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile

These compounds share structural similarities but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

922184-55-2

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

6-bromo-1-(2-methoxyphenyl)-2-methylindole-3-carbonitrile

InChI

InChI=1S/C17H13BrN2O/c1-11-14(10-19)13-8-7-12(18)9-16(13)20(11)15-5-3-4-6-17(15)21-2/h3-9H,1-2H3

InChI Key

UHTAOARALONOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)Br)C#N

Origin of Product

United States

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